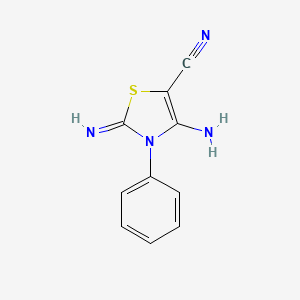
Prop-2-en-1-yl 1-methyl-4-sulfanylpiperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-en-1-yl 1-methyl-4-sulfanylpiperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a prop-2-en-1-yl group, a methyl group, and a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 1-methyl-4-sulfanylpiperidine-3-carboxylate typically involves the reaction of 1-methyl-4-sulfanylpiperidine-3-carboxylic acid with prop-2-en-1-yl alcohol under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-en-1-yl 1-methyl-4-sulfanylpiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The prop-2-en-1-yl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
Prop-2-en-1-yl 1-methyl-4-sulfanylpiperidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Prop-2-en-1-yl 1-methyl-4-sulfanylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfanyl group may interact with thiol-containing enzymes, modulating their activity. The piperidine ring can interact with neurotransmitter receptors, potentially affecting neurological functions. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Prop-2-en-1-yl 1-methyl-4-sulfanylpiperidine-3-carboxylate can be compared with other piperidine derivatives such as:
1-Methyl-4-sulfanylpiperidine-3-carboxylate: Lacks the prop-2-en-1-yl group, which may affect its reactivity and biological activity.
Prop-2-en-1-yl 1-methylpiperidine-3-carboxylate: Lacks the sulfanyl group, which may influence its chemical properties and interactions.
The presence of both the prop-2-en-1-yl and sulfanyl groups in this compound makes it unique and potentially more versatile in its applications.
Propriétés
Numéro CAS |
59097-12-0 |
|---|---|
Formule moléculaire |
C10H17NO2S |
Poids moléculaire |
215.31 g/mol |
Nom IUPAC |
prop-2-enyl 1-methyl-4-sulfanylpiperidine-3-carboxylate |
InChI |
InChI=1S/C10H17NO2S/c1-3-6-13-10(12)8-7-11(2)5-4-9(8)14/h3,8-9,14H,1,4-7H2,2H3 |
Clé InChI |
GOJMJALDDRBZSA-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(C(C1)C(=O)OCC=C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


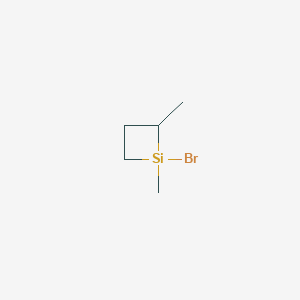
![Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl-](/img/structure/B14625971.png)
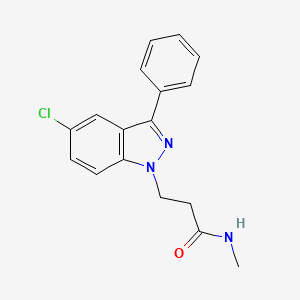
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14625979.png)
![S-[(2-Chlorophenyl)methyl] dipropylcarbamothioate](/img/structure/B14625980.png)


![2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one](/img/structure/B14626006.png)
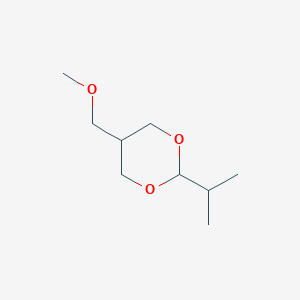
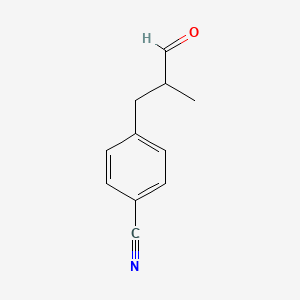
![Benzoic acid, 2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14626027.png)
![{[3-(2,3-Dimethylazepan-1-yl)-3-oxopropoxy]sulfinyl}oxidanide](/img/structure/B14626031.png)
